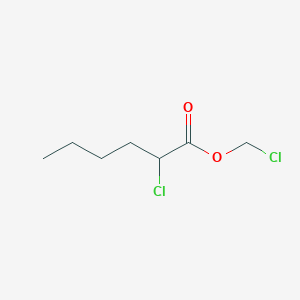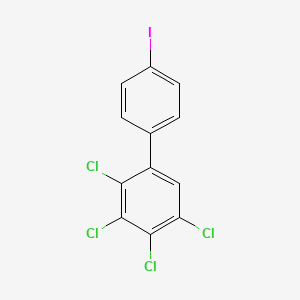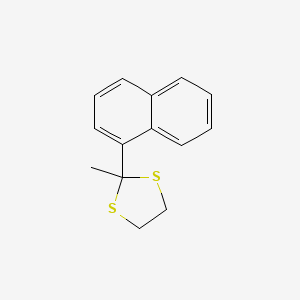
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of a naphthalene ring in its structure makes it an interesting subject for various chemical studies due to its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane typically involves the reaction of naphthalene derivatives with dithiolane precursors. One common method is the reaction of 1-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific electronic properties.
作用機序
The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane involves its interaction with molecular targets through its aromatic and sulfur-containing functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(naphthalen-2-yl)-1,3-dithiolane
- 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiane
- 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane
Uniqueness
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane is unique due to the presence of both a naphthalene ring and a dithiolane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
85102-58-5 |
|---|---|
分子式 |
C14H14S2 |
分子量 |
246.4 g/mol |
IUPAC名 |
2-methyl-2-naphthalen-1-yl-1,3-dithiolane |
InChI |
InChI=1S/C14H14S2/c1-14(15-9-10-16-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |
InChIキー |
PAXSUDMIKFATHA-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCS1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


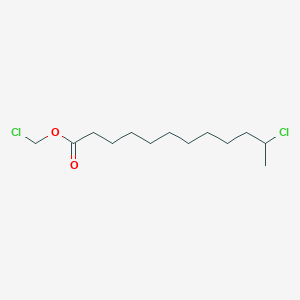
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
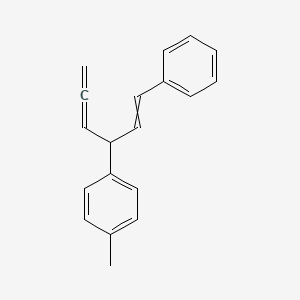
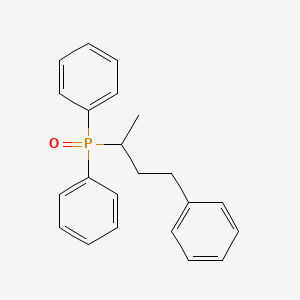
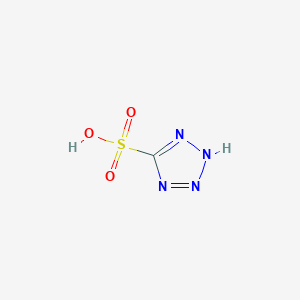
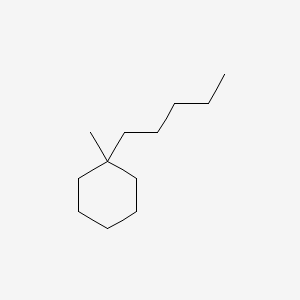
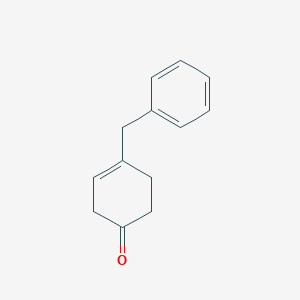


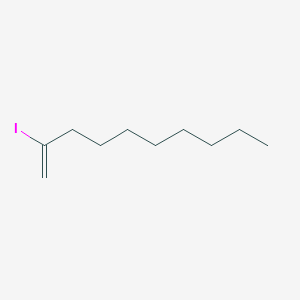
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
